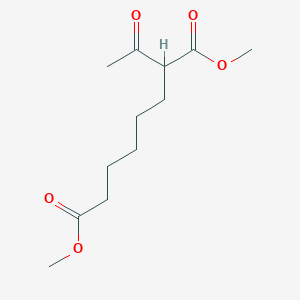
Dimethyl 2-acetyloctanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-acetyloctanedioate is an organic compound with the molecular formula C12H20O6 It is an ester derivative of octanedioic acid, featuring two methoxycarbonyl groups and an acetyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-acetyloctanedioate can be synthesized through the esterification of 2-acetyloctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under anhydrous conditions to drive the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-acetyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield 2-acetyloctanedioic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-acetyloctanedioic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-acetyloctanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be utilized in the development of new drugs and active pharmaceutical ingredients.
Material Science: It serves as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Wirkmechanismus
The mechanism of action of dimethyl 2-acetyloctanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-acetylhexanedioate
- Dimethyl 2-acetylbutanedioate
- Dimethyl 2-acetylpentanedioate
Uniqueness
Dimethyl 2-acetyloctanedioate is unique due to its longer carbon chain, which can influence its reactivity and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
20637-00-7 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
dimethyl 2-acetyloctanedioate |
InChI |
InChI=1S/C12H20O5/c1-9(13)10(12(15)17-3)7-5-4-6-8-11(14)16-2/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
WRUGXYLRQNOCGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCCCCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


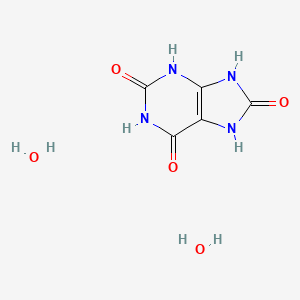
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
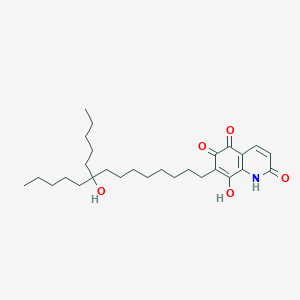
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
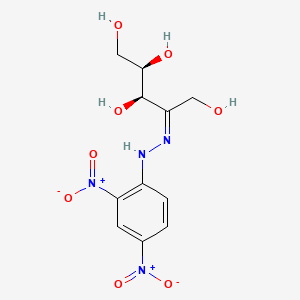


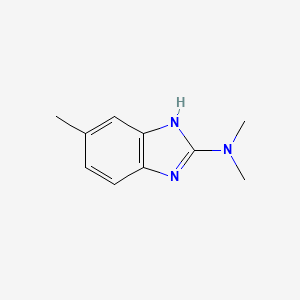

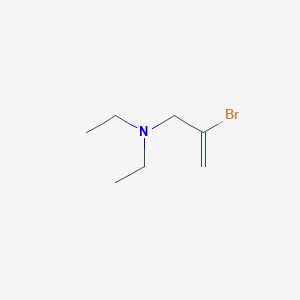
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
